![molecular formula C9H9ClOS B14596800 1-[4-Chloro-2-(methylsulfanyl)phenyl]ethan-1-one CAS No. 61077-08-5](/img/structure/B14596800.png)
1-[4-Chloro-2-(methylsulfanyl)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Chloro-2-(methylsulfanyl)phenyl]ethan-1-one is an organic compound with the molecular formula C9H9ClOS It is characterized by the presence of a chloro group and a methylsulfanyl group attached to a phenyl ring, along with an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[4-Chloro-2-(methylsulfanyl)phenyl]ethan-1-one can be synthesized through the reaction of thioanisole with chloroacetyl chloride. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-Chloro-2-(methylsulfanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Dechlorinated product.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-Chloro-2-(methylsulfanyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[4-Chloro-2-(methylsulfanyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can undergo nucleophilic aromatic substitution reactions, where the chloro group is replaced by nucleophiles, leading to the formation of various derivatives with potential biological activities .
Vergleich Mit ähnlichen Verbindungen
1-[4-(Methylsulfanyl)phenyl]ethan-1-one: Lacks the chloro group, resulting in different reactivity and applications.
1-(2-Chloro-4-methylsulfanyl-phenyl)-ethanone: Similar structure but with the chloro and methylsulfanyl groups in different positions, affecting its chemical properties and applications.
Eigenschaften
CAS-Nummer |
61077-08-5 |
|---|---|
Molekularformel |
C9H9ClOS |
Molekulargewicht |
200.69 g/mol |
IUPAC-Name |
1-(4-chloro-2-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H9ClOS/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,1-2H3 |
InChI-Schlüssel |
UNILYPRLEBYNTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


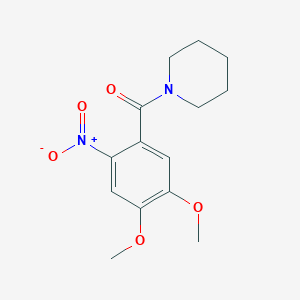
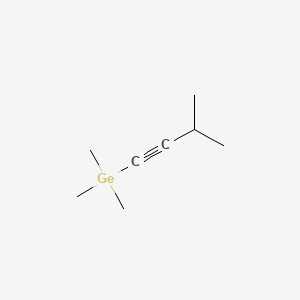
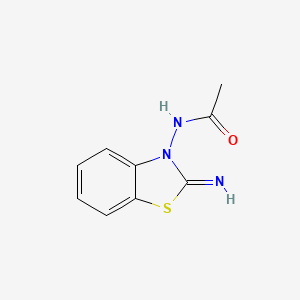
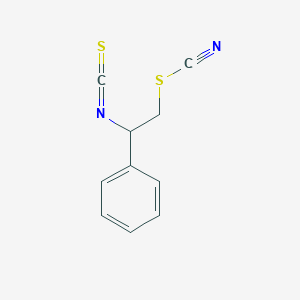
![(E)-but-2-enedioic acid;2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]-3-propylpiperazin-1-yl]-N-propylacetamide](/img/structure/B14596743.png)


![6-Methyl-1-(piperidin-1-yl)-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14596752.png)
![2-Oxo-2-(2-phenoxyethoxy)ethyl [(propan-2-yl)oxy]acetate](/img/structure/B14596757.png)

![3-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596765.png)
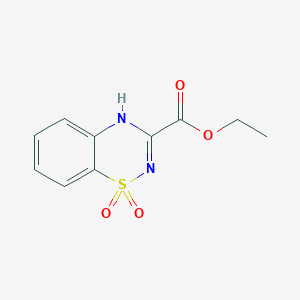
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-azaspiro[4.5]decane-2,7-dione](/img/structure/B14596777.png)
![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonamide](/img/structure/B14596778.png)
